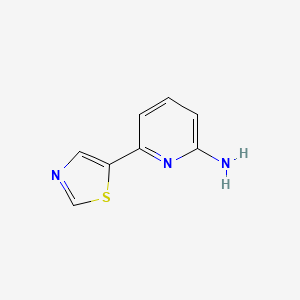

2-Amino-6-(5-thiazolyl)pyridine

Description

Properties

Molecular Formula |

C8H7N3S |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

6-(1,3-thiazol-5-yl)pyridin-2-amine |

InChI |

InChI=1S/C8H7N3S/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H,(H2,9,11) |

InChI Key |

LJTZOZMWHYQMPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=CN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 5 Thiazolyl Pyridine and Its Analogs

Strategic Approaches for Core Scaffold Construction

The assembly of the 2-aminopyridinyl-thiazole framework can be achieved through various convergent and linear synthetic routes. Key strategies involve the formation of either the pyridine (B92270) or the thiazole (B1198619) ring as the final step in constructing the core scaffold.

Multicomponent Reaction (MCR) Strategies for Pyridine Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted 2-aminopyridine (B139424) rings.

One notable strategy involves the one-pot reaction of an acetyl-thiazole derivative, an aldehyde, and a source of ammonia (B1221849). For instance, the reaction of 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole with thiophene-2-carbaldehyde (B41791) and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) yields the corresponding 2-amino-4-(thiophen-2-yl)nicotinonitrile derivative in high yield. nih.gov The proposed mechanism proceeds through the initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the enamine derived from the acetylthiazole, and subsequent intramolecular cyclization and oxidation to form the aromatic pyridine ring. nih.gov

Another effective MCR involves the reaction of aldehydes, malononitrile, and thiophenols, catalyzed by metal-organic frameworks (MOFs), to produce 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. wpmucdn.comnih.gov This method is notable for its use of heterogeneous catalysts and often solvent-free conditions, enhancing its green chemistry credentials. wpmucdn.comnih.gov Similarly, the reaction of 3-oxo-N-(thiazol-2-yl)butanamide with malononitrile in ethanolic piperidine (B6355638) provides a direct route to 6-hydroxy-2-imino-4-methyl-1-(thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile. mdpi.com

Table 1: Examples of Multicomponent Reactions for Pyridine Ring Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product | Ref |

|---|---|---|---|---|---|

| Acetyl Thiazole Derivative | Thiophene-2-carbaldehyde | Malononitrile | Ammonium Acetate | 2-Amino-6-(thiazolyl)-4-(thiophen-2-yl)nicotinonitrile | nih.gov |

| Benzaldehyde (B42025) | Malononitrile | Thiophenol | Zn(II) or Cd(II) MOF | 2-Amino-6-(phenylthio)-4-phenylpyridine-3,5-dicarbonitrile | wpmucdn.comnih.gov |

| 3-Oxo-N-(thiazol-2-yl)butanamide | Malononitrile | - | Piperidine | 6-Hydroxy-2-imino-4-methyl-1-(thiazol-2-yl)-1,2-dihydropyridine-3-carbonitrile | mdpi.com |

Cyclization Reactions utilizing 2-Aminopyridine Precursors in Azaheterocycle Synthesis

The 2-aminopyridine moiety is a valuable synthon for the construction of fused azaheterocycles. researchgate.net Its dual nucleophilic character allows it to react with a variety of electrophiles to form five- and six-membered rings. researchgate.net

A common application is the synthesis of imidazo[1,2-a]pyridines. This is typically achieved by reacting a 2-aminopyridine with α-haloketones or their equivalents, such as α-tosyloxy ketones. rsc.org The reaction proceeds via nucleophilic substitution by the endocyclic pyridine nitrogen onto the α-carbon of the ketone, followed by cyclization and dehydration. rsc.org

Furthermore, the 2-aminopyridine scaffold can be used to build other fused systems. For example, a 2-amino-nicotinonitrile derivative, itself a product of an MCR, can undergo condensation with reagents like 2-chloroacetonitrile or ethyl bromoacetate. nih.gov This reaction, conducted in refluxing acetone (B3395972) with potassium carbonate, leads to the formation of pyrrolo[2,3-b]pyridine derivatives, demonstrating the utility of the 2-aminopyridine precursor in synthesizing more complex heterocyclic systems. nih.gov

Thiazole Ring Formation Techniques and Annulation

The construction of the thiazole ring is a cornerstone in the synthesis of the target scaffold. The Hantzsch thiazole synthesis is the most prominent and widely used method. wikipedia.orgyoutube.comderpharmachemica.com This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.com For instance, reacting 1-(pyridin-2-yl)thiourea (B83643) with an appropriate α-haloketone, such as 3-chloropentane-2,4-dione, in the presence of a base, directly yields a 2-(pyridin-2-ylamino)thiazole derivative. nih.gov

Alternative methods for thiazole synthesis include the Cook-Heilbron synthesis, which uses α-aminonitriles and carbon disulfide. wikipedia.orgpharmaguideline.comnih.gov Another approach involves the reaction of 3-ethoxyacrylamides with N-bromosuccinimide (NBS) to form intermediate α-formyl-α-bromoacetate hemiacetals, which are then cyclized with thiourea (B124793) to afford 2-aminothiazole-5-carboxylic acid derivatives. nih.govgoogle.com

Table 2: Selected Methods for Thiazole Ring Synthesis

| Method | Reactant 1 | Reactant 2 | Key Features | Ref |

|---|---|---|---|---|

| Hantzsch Synthesis | Thioamide (e.g., 1-(pyridin-2-yl)thiourea) | α-Haloketone (e.g., 3-chloropentane-2,4-dione) | A versatile and widely used condensation reaction. | wikipedia.orgyoutube.comnih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile | Carbon Disulfide | Forms 5-aminothiazoles under mild conditions. | wikipedia.orgpharmaguideline.comnih.gov |

| From Ethoxyacrylamides | N-(Aryl)-3-ethoxyacrylamide | N-Bromosuccinimide, then Thiourea | Multi-step process to yield 2-aminothiazole-5-carboxamides. | nih.govgoogle.com |

Derivatization and Functionalization Strategies

Once the 2-amino-6-(5-thiazolyl)pyridine core is assembled, further structural diversity can be achieved by introducing substituents at various positions on both the pyridine and thiazole rings.

Substituent Introduction at Pyridine Core Positions

In another example, a 2-amino-6-(thiazolyl)pyridine derivative containing nitrile groups can be further elaborated. The condensation of a 2-amino-nicotinonitrile with chloroacetonitrile (B46850) results in the annulation of a pyrrole (B145914) ring, forming a pyrrolo[2,3-b]pyridine system. nih.gov This demonstrates how existing substituents on the pyridine core can be utilized to build more complex, fused heterocyclic structures.

Modification of the Thiazole Moiety for Structural Diversity

The thiazole ring offers multiple sites for functionalization, allowing for extensive structural modifications. The 2-amino group is a common site for derivatization. It can readily react with acylating agents, such as butyryl chloride, in the presence of a base to form the corresponding amides. mdpi.com Similarly, reaction with chloroacetyl chloride yields chloroacetamide intermediates that can be further reacted with various amines. nih.gov The 2-amino group can also be reacted with isothiocyanates to produce thiazolyl-thiourea derivatives. nih.gov

Substituents at other positions of the thiazole ring can also be modified. An acetyl group at the C5 position of the thiazole can undergo a Claisen-Schmidt condensation with an aldehyde (e.g., 2-fluorobenzaldehyde) to introduce a propenone side chain. nih.gov This propenone system can then serve as a Michael acceptor for further reactions. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are effective for introducing aryl or heteroaryl groups. For instance, a 5-bromothiazole (B1268178) derivative can be coupled with an arylboronic acid to form a 5-arylthiazole. nih.gov

Table 3: Examples of Thiazole Moiety Derivatization

| Starting Material | Reagent | Reaction Type | Product | Ref |

|---|---|---|---|---|

| 2-Amino-4,5-diarylthiazole | Butyryl Chloride | N-Acylation | N-(4,5-Diarylthiazol-2-yl)butyramide | mdpi.com |

| 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone | 2-Fluorobenzaldehyde | Claisen-Schmidt Condensation | (E)-3-(2-Fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one | nih.gov |

| 2-Amino-5-bromothiazole derivative | 4-Fluorophenylboronic acid | Suzuki Coupling | 2-Amino-5-(4-fluorophenyl)thiazole derivative | nih.gov |

| 2-Aminothiazole (B372263) | Isothiocyanate | Addition | Thiazolyl-thiourea derivative | nih.gov |

Hybridization with Other Heterocyclic Systems

Molecular hybridization, a strategy that combines two or more pharmacophoric units, is a prominent approach in drug discovery to enhance the activity and affinity of molecules. nih.gov The fusion of the thiazole and pyridine rings into a single scaffold creates a core with multiple reactive sites, enabling a wide range of modifications and the generation of novel polyfunctional analogs. dmed.org.ua

One common method for creating such hybrid molecules is the Hantzsch thiazole synthesis. This reaction is utilized to construct the thiazole ring by reacting key intermediates. For instance, thiazolyl-bis-pyrrolo[2,3-b]pyridines have been synthesized through the reaction of pyrrolo[2,3-b]pyridine-carbothioamides with 3-bromoacetyl-pyrrolo[2,3-b]pyridines. nih.gov Similarly, indolyl-thiazolyl-pyrrolo[2,3-c]pyridines are also synthesized using the Hantzsch reaction, but with different key intermediates: indolocarbothioamides and 3-bromoacetyl-pyrrolo[2,3-c]pyridines. nih.gov

Another approach involves multicomponent reactions. For example, new thiophenyl thiazolyl-pyridine hybrids have been prepared through a one-pot, three-component reaction of (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone with benzaldehyde derivatives and malononitrile. mdpi.com The hybridization of thiazole and pyrazoline heterocycles has also been explored, leading to compounds with a variety of biological activities. ekb.eg The typical synthesis of the 2-pyrazoline (B94618) ring involves the reaction of α, β-unsaturated aldehydes and ketones with hydrazines. ekb.eg

The following table summarizes various hybridized heterocyclic systems based on the thiazolyl-pyridine scaffold:

| Hybrid System | Synthetic Approach | Key Intermediates | Reference |

| Thiazolyl-bis-pyrrolo[2,3-b]pyridines | Hantzsch thiazole synthesis | Pyrrolo[2,3-b]pyridine-carbothioamides and 3-bromoacetyl-pyrrolo[2,3-b]pyridines | nih.gov |

| Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines | Hantzsch thiazole synthesis | Indolocarbothioamides and 3-bromoacetyl-pyrrolo[2,3-c]pyridines | nih.gov |

| Thiophenyl thiazolyl-pyridines | One-pot three-component reaction | (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone, benzaldehyde derivatives, and malononitrile | mdpi.com |

| Thiazolyl-pyrazolines | Reaction of α, β-unsaturated aldehydes and ketones with hydrazines | α, β-unsaturated aldehydes/ketones and hydrazines | ekb.eg |

| 1,2,3-Triazolyl-Pyridine Hybrids | One-pot three-component reaction | Acetyl triazole, various aldehydes, and malononitrile | nih.gov |

| Pyridine-Thiazole Hybrids with Spacer | Reaction of a precursor with α-halogenated carbonyl compounds | 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide and α-halogenated carbonyl compounds (e.g., phenacyl bromides) | researchgate.net |

| Thiazolo[4,5-b]pyridines | Three-component condensation | 2-aminothiazole derivative, appropriate aldehydes, and Meldrum's acid | dmed.org.ua |

| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives | Reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various reagents such as 2-oxo-N'-arylpropanehydrazonoyl chloride, chloroacetone, and α-bromoketones | 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea and electrophilic reagents | nih.gov |

Synthesis of Metal Complexes and Proton Transfer Compounds

The nitrogen and sulfur atoms within the thiazole ring of this compound and its analogs make them effective ligands for coordinating with metal ions. This has led to the synthesis of various metal complexes with interesting structural and potential biological properties.

A general method for synthesizing transition metal complexes involves reacting the thiazole-based ligand with a metal salt, typically in a 2:1 molar ratio of ligand to metal. nih.gov The reaction is often carried out in a suitable solvent like ethanol (B145695) under reflux for several hours. nih.gov For instance, a series of first-row transition metal–thiazole complexes were prepared in a two-step process: refluxing the metal source in ethanol under an inert atmosphere, followed by reacting the corresponding 5-N-arylaminothiazole ligand with nickel chlorides. nih.gov

Similarly, zinc-thiazole metal complexes have been synthesized by mixing the corresponding thiazole ligands with zinc halides at room temperature. nih.gov The resulting complexes often exhibit good solubility in organic solvents. nih.gov The synthesis of two new metal(II) complexes, [Zn(L)2(TsO)2]2DMF and {[Cd(L)(NO3)2H2O)]DMF}n, where L is a pyridine thiazolone-based ligand, has also been reported. researchgate.net

The following table provides examples of synthesized metal complexes of thiazolyl-pyridine derivatives:

| Metal Ion(s) | Ligand Type | Synthesis Conditions | Resulting Complex Geometry (if specified) | Reference |

| Ni(II) | 5-N-arylaminothiazoles | Reflux in ethanol | Dinuclear, bridged with chlorine atoms | nih.gov |

| Zn(II) | 5-N-arylaminothiazoles | Mixing at room temperature | 2:1 metal to ligand ratio [Zn(L2)X2] | nih.gov |

| VO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Aminothiazole-derived Schiff base ligands | Reflux in ethanol, 1:2 metal to ligand molar ratio | Octahedral (divalent/trivalent metals), Square-pyramidal (vanadyl) | nih.gov |

| Zn(II), Cd(II) | Pyridine thiazolone group-based ligand | Physicochemical and spectroscopic methods | Monomeric (Zn), Polymeric (Cd) | researchgate.net |

| Co(II), Cu(II), Zn(II) | Fluorinated Schiff base ligands | Microwave-assisted green method | Tridentate (Co, Zn), Bidentate (Cu) | researchgate.net |

Proton transfer compounds are another area of interest. While direct synthesis of proton transfer compounds specifically for this compound was not detailed in the provided context, the general principle involves the transfer of a proton from a donor to an acceptor site within the molecule or between molecules. The basicity of the pyridine nitrogen and the amino group in the parent compound suggests its potential to participate in such interactions.

Green Chemistry and Sustainable Synthetic Practices for Thiazolyl-Pyridines

The principles of green chemistry are increasingly being applied to the synthesis of thiazolyl-pyridines to develop more environmentally friendly and sustainable processes. A key focus is the use of greener solvents and energy sources.

Microwave-assisted synthesis has emerged as a valuable green chemistry tool. For example, the synthesis of thiazolo[3,2-a]pyridine derivatives has been achieved in water via microwave-assisted three-component reactions of malononitrile, aromatic aldehydes, and 2-mercaptoacetic acid. nih.gov This method offers advantages such as shorter reaction times and the use of an environmentally benign solvent. Similarly, a microwave-assisted green method was employed for the synthesis of Co(II), Cu(II), and Zn(II) metal complexes from fluorinated Schiff base ligands. researchgate.net

The use of water as a solvent is another important aspect of green synthetic practices. The optimization of multicomponent reactions has led to greener methodologies for obtaining pyrazoloquinolinenones using microwave synthesis in water. frontiersin.org

The following table highlights green chemistry approaches in the synthesis of thiazolyl-pyridines:

| Synthetic Target | Green Chemistry Approach | Key Features | Reference |

| Thiazolo[3,2-a]pyridine derivatives | Microwave-assisted three-component reaction in water | Use of water as a solvent, reduced reaction time | nih.gov |

| Co(II), Cu(II), and Zn(II) metal complexes | Microwave-assisted synthesis | Energy-efficient synthesis | researchgate.net |

| Pyrazoloquinolinenones | Microwave synthesis in water | Use of water as a solvent, efficient multicomponent reaction | frontiersin.org |

| Benzo[d]imidazo[2,1-b]thiazole derivatives | Use of PEG-400 as a solvent | High yields, sustainable and versatile solvent | researchgate.net |

X-ray Crystallographic Investigations

X-ray crystallography stands as a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into the molecular geometry and intermolecular forces that dictate the macroscopic properties of a material.

Single-crystal X-ray diffraction is the gold standard for elucidating the absolute structure of a molecule. nih.govsemnan.ac.ir By irradiating a single crystal with X-rays, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. For derivatives of this compound, this technique provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the connectivity of the pyridine and thiazole rings and the geometry of the amino substituent.

The process involves growing a high-quality single crystal of the target compound, which can be achieved through methods like slow evaporation from a suitable solvent. semnan.ac.ir The crystal is then mounted on a diffractometer, and the diffraction data is collected. The resulting structural solution reveals the exact conformation of the molecule in the solid state. For instance, in related heterocyclic systems, X-ray crystallography has been used to confirm the planar arrangement of aromatic rings and the orientation of substituents. acs.orgnih.govclockss.org The structural data obtained from single-crystal X-ray diffraction is often deposited in crystallographic databases, providing a valuable resource for the scientific community. nih.gov

The table below presents a hypothetical example of crystallographic data that could be obtained for a derivative of this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.15 |

| b (Å) | 11.02 |

| c (Å) | 11.15 |

| α (°) | 90 |

| β (°) | 101.32 |

| γ (°) | 90 |

| Volume (ų) | 837.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor (%) | 4.5 |

Beyond the structure of a single molecule, X-ray crystallography provides crucial information about how molecules are arranged in the crystal lattice. The study of these arrangements, known as crystal packing, is vital for understanding the physical properties of the solid, such as stability and solubility. Supramolecular interactions, including hydrogen bonds, π–π stacking, and van der Waals forces, are the primary drivers of crystal packing.

A typical Hirshfeld surface analysis would provide a breakdown of the percentage contribution of various intermolecular contacts. For example, in a related thiazole derivative, the analysis revealed that H⋯H, N⋯H/H⋯N, and C⋯H/H⋯C interactions were the most significant contributors to the crystal packing. nih.gov

| Interaction Type | Percentage Contribution |

| H···H | 46.1% |

| N···H/H···N | 20.4% |

| C···H/H···C | 17.4% |

| C···C | 6.9% |

| N···C/C···N | 3.8% |

| N···N | 2.7% |

| S···C/C···S | 1.5% |

| S···H/H···S | 0.6% |

| S···S | 0.6% |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

In the FT-IR spectrum of a this compound derivative, characteristic absorption bands would be expected for the N-H stretching vibrations of the amino group, typically in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine and thiazole rings would appear in the 1400-1650 cm⁻¹ region. core.ac.ukresearchgate.net The C-S stretching vibration of the thiazole ring would also give rise to a characteristic band.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For aromatic systems like this compound, the ring stretching modes are often strong in the Raman spectrum. researchgate.net

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for a detailed analysis of its functional groups and skeletal structure. core.ac.uk

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (amino) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=N Stretch (ring) | 1600 - 1650 |

| C=C Stretch (ring) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-S Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. researchgate.net In the ¹H NMR spectrum of a this compound derivative, distinct signals would be observed for the protons on the pyridine and thiazole rings, as well as the protons of the amino group. mdpi.comnih.govorganicchemistrydata.org

The chemical shift (δ) of each proton signal is indicative of its electronic environment. Protons on the aromatic rings would typically resonate in the downfield region (δ 7.0-9.0 ppm). The protons of the amino group would appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. Coupling between adjacent protons (spin-spin splitting) provides valuable information about the connectivity of the molecule. For example, the protons on the pyridine ring would exhibit characteristic splitting patterns (e.g., doublets, triplets) depending on their position relative to each other. chemicalbook.comchemicalbook.comchemicalbook.com

| Proton Assignment (Hypothetical) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Thiazole ring) | 8.5 | s | - |

| H (Pyridine ring) | 8.2 | d | 8.0 |

| H (Pyridine ring) | 7.8 | t | 8.0 |

| H (Pyridine ring) | 7.2 | d | 8.0 |

| NH₂ (Amino group) | 5.5 | br s | - |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. mdpi.com Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. researchgate.net For a this compound derivative, separate signals would be observed for each of the carbon atoms in the pyridine and thiazole rings.

The chemical shifts of the carbon signals provide information about their hybridization and electronic environment. Carbons in the aromatic rings would resonate in the downfield region, typically between 110 and 160 ppm. mdpi.comnih.govchemicalbook.com The carbon atom attached to the amino group would also have a characteristic chemical shift. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. mdpi.com

| Carbon Assignment (Hypothetical) | Chemical Shift (δ, ppm) |

| C (Pyridine ring, C-N) | 158.0 |

| C (Pyridine ring) | 150.0 |

| C (Thiazole ring, C-S) | 145.0 |

| C (Pyridine ring) | 138.0 |

| C (Thiazole ring) | 125.0 |

| C (Pyridine ring) | 115.0 |

| C (Pyridine ring) | 110.0 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of heterocyclic compounds like this compound are of significant interest due to their potential applications in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs). The photophysical characteristics are intrinsically linked to the molecular structure, including the nature of the chromophore, the presence of electron-donating or -withdrawing groups, and the solvent environment.

Derivatives of 2-aminopyridine are known to exhibit fluorescence. sciforum.net Their photophysical behavior is often characterized by high photostability, significant molar absorption coefficients, and modest Stokes shifts, which are desirable features for fluorescence applications. sciforum.net The electronic absorption and emission bands of such organic compounds are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This shift in spectra indicates a reorganization of charge upon electronic excitation and subsequent radiative deactivation. sciforum.net For instance, studies on 2-amino-3-cyanopyridine (B104079) derivatives have shown that an increase in solvent polarity can lead to a significant red-shift (bathochromic shift) in the emission wavelength. sciforum.net

Similarly, 2-amino-4,6-diphenylnicotinonitrile derivatives, which also contain the 2-aminopyridine core, absorb strongly in the near-UV range, typically between 349–364 nm, with high molar extinction coefficients (10,000–15,000 M⁻¹cm⁻¹). nih.gov The fluorescence emission of these compounds is also highly dependent on the solvent, with emission maxima shifting to shorter wavelengths (hypsochromic or blue shift) during processes like photopolymerization, which alters the microenvironment's polarity. nih.govnih.gov This sensitivity makes them useful as fluorescent molecular sensors. nih.gov

While specific experimental data for the parent compound this compound is not extensively documented in readily available literature, the photophysical properties can be inferred from related structures. The combination of the electron-donating amino group and the π-conjugated pyridine and thiazole rings is expected to result in absorption in the UV-A to near-visible region and noticeable fluorescence. The exact absorption maximum (λmax) and emission maximum (λem) would be influenced by the specific substitution pattern and the solvent used for analysis.

Table 1: Representative Photophysical Data for 2-Aminopyridine Derivatives in Various Solvents This table presents data for related 2-aminopyridine compounds to illustrate typical spectroscopic behavior, as specific data for this compound is not available in the cited sources.

| Compound Structure | Solvent | Absorption λmax (nm) | Emission λem (nm) | Reference |

|---|---|---|---|---|

| 2-Amino-3-cyanopyridine Derivative | Chloroform | Not Specified | ~350-437 | sciforum.net |

| 2-Amino-3-cyanopyridine Derivative | DMSO | Not Specified | High Wavelength Shift Observed | sciforum.net |

| 2-Amino-4,6-diphenylnicotinonitrile Derivative (S1) | DCM | ~350 | ~410 | nih.govnih.gov |

| 2-Amino-4,6-diphenylnicotinonitrile Derivative (S1) | Toluene | ~360 | ~425 | nih.gov |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel synthetic compounds, offering precise mass measurements that allow for the determination of elemental compositions. When coupled with tandem mass spectrometry (MS/MS), it provides detailed insights into the fragmentation pathways of a molecule, which helps to confirm its proposed structure. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar, heterocyclic molecules such as this compound derivatives.

For compounds containing pyridine and thiazole rings, HRMS analysis provides the experimental mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high accuracy, typically within a few parts per million (ppm) of the calculated theoretical mass. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, in the characterization of new spiro[indole-3,4′-pyridine] derivatives, HRMS (ESI) was used to confirm the molecular formula, with observed mass errors as low as 0.21 ppm. nih.gov

The fragmentation patterns observed in the MS/MS spectra of such heterocyclic systems are highly informative. Cleavage often occurs at the bonds adjacent to nitrogen or sulfur atoms, or at the linkages between the heterocyclic rings. mdpi.com In the analysis of fentanyl derivatives, which contain a piperidine ring, fragmentation was observed to occur predominantly at the bonds adjacent to nitrogen atoms. mdpi.com For thiazole derivatives, fragmentation can involve the rupture of the thiazole ring itself or the bonds connecting it to the rest of the molecule. The analysis of N-[5,5-dimethyl-2(5H)-thienyliden]amines, which contain a related sulfur heterocycle, showed fragmentation pathways involving ring expansion and subsequent loss of substituents.

While a specific fragmentation pattern for this compound is not detailed in the provided search results, a general pattern can be predicted. Upon ESI, the molecule would readily protonate, likely on one of the basic nitrogen atoms, to form the [M+H]⁺ ion. In an MS/MS experiment, characteristic fragmentation would likely include:

Cleavage of the C-C bond between the pyridine and thiazole rings.

Loss of small neutral molecules such as HCN or NH₃ from the aminopyridine moiety.

Fragmentation of the thiazole ring, potentially leading to the loss of a thioformyl (B1219250) radical (•CHS) or related species.

The study of these fragmentation pathways allows for the unambiguous confirmation of the connectivity of the pyridine and thiazole rings and the position of the amino substituent.

Table 2: Representative High-Resolution Mass Spectrometry Data for Related Heterocyclic Compounds This table presents HRMS data for analogous heterocyclic structures to demonstrate the typical accuracy and type of information obtained. The fragmentation data is generalized based on common patterns in similar compounds.

| Compound Class | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Mass Error (ppm) | Potential Key Fragments | Reference |

|---|---|---|---|---|---|---|

| N-(2,6-Difluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine | ESI | 290.0558 | 290.0543 | Δ 1.5 | [Pyridyl-thiazole]⁺, [Aminophenyl]⁺ | bldpharm.com |

| Spiro[indole-3,4'-pyridine] derivative | ESI | 475.1552 | 475.1551 | Δ 0.21 | Fragments from spiro-linkage cleavage | nih.gov |

| Thiazolo[3,2-a]pyridine derivative | EI | 506 (M⁺) | 506 | N/A | Loss of aryl substituent, [M-Ar]⁺ | researchgate.net |

| This compound (Predicted) | ESI | 178.0439 | - | - | [C₅H₅N₂]⁺ (Aminopyridine fragment), [C₃H₂NS]⁺ (Thiazolyl fragment) | - |

The Road Ahead: Research Trajectory and Future Directions

The field of thiazolyl-pyridine derivatives is poised for significant advancement. Current research is focused on synthesizing and evaluating new analogs to uncover novel therapeutic leads and to better understand their mechanisms of action. nih.gov

Future research will likely concentrate on several key areas:

Expansion of Chemical Space: The synthesis of more diverse and complex thiazolyl-pyridine derivatives will continue to be a major focus. This will involve exploring different substitution patterns on both the pyridine (B92270) and thiazole (B1198619) rings to fine-tune their biological activity.

Elucidation of Structure-Activity Relationships (SAR): Detailed SAR studies will be crucial to understand how specific structural modifications influence the biological properties of these compounds. This knowledge will guide the rational design of more potent and selective agents.

Exploration of New Therapeutic Targets: While much of the current research has focused on cancer and infectious diseases, future investigations will likely explore the potential of these derivatives against other therapeutic targets.

Advancements in Materials Science: The application of thiazolyl-pyridine derivatives in materials science is an emerging area with considerable room for growth. Further research could lead to the development of novel materials with unique optical, electronic, and sensing properties.

The continued exploration of 2-Amino-6-(5-thiazolyl)pyridine and its derivatives holds great promise for the development of new medicines and advanced materials. The synergistic combination of the privileged pyridine and thiazole scaffolds provides a robust platform for innovation in chemical research.

Computational and Theoretical Investigations of 2 Amino 6 5 Thiazolyl Pyridine

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the electronic structure and reactivity of molecules like 2-Amino-6-(5-thiazolyl)pyridine. nih.gov DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy for determining the electronic properties of heterocyclic systems. mgesjournals.com These calculations form the foundation for a detailed understanding of the molecule at an atomic level.

The initial step in computational analysis involves geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. For this compound, this would yield the most stable three-dimensional conformation, providing precise data on bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this compound are not detailed in the available literature, studies on similar aminothiazole and pyridine (B92270) derivatives confirm that DFT calculations can accurately predict these structural features. researchgate.net These optimized coordinates are crucial for subsequent calculations of the molecule's energetic and electronic properties.

Table 1: Predicted Geometric Parameters for this compound Note: Specific calculated values for this compound are not available in the cited literature. The table indicates the parameters that would be determined through geometry optimization.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | Pyridine C - Thiazole (B1198619) C | Data not available |

| Bond Length | Pyridine C - Amino N | Data not available |

| Bond Angle | C-N-C (Pyridine Ring) | Data not available |

| Dihedral Angle | Pyridine Ring - Thiazole Ring | Data not available |

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mgesjournals.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited. mgesjournals.com For related pyridine-thiazole compounds, DFT calculations have been used to determine that the HOMO is often localized on the electron-rich thiazole and amino groups, while the LUMO is distributed over the electron-deficient pyridine ring. mgesjournals.com This distribution is key to understanding intramolecular charge transfer processes.

Table 2: Frontier Molecular Orbital Properties for this compound Note: Specific calculated values for this compound are not available in the cited literature. The table lists the primary FMO parameters.

| Parameter | Abbreviation | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

Table 3: Global Reactivity Descriptors for this compound Note: Specific calculated values for this compound are not available in the cited literature. These descriptors are calculated from HOMO and LUMO energies.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Data not available |

| Global Hardness (η) | E_LUMO - E_HOMO | Data not available |

| Global Electrophilicity Index (ω) | μ² / 2η | Data not available |

| Ionization Potential (I) | -E_HOMO | Data not available |

| Electron Affinity (A) | -E_LUMO | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electronic charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine and thiazole rings and the amino group, identifying them as key sites for hydrogen bonding and electrophilic interactions. mgesjournals.com

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. mdpi.com This method is instrumental in drug discovery for identifying potential therapeutic agents. For this compound, docking studies could be performed against various protein targets to explore its potential pharmacological activity. For instance, similar thiazole-pyridine hybrids have been docked against targets like Epidermal Growth Factor Receptor (EGFR) kinase and DNA gyrase to evaluate their potential as anticancer and antimicrobial agents, respectively. mdpi.comresearchgate.netnih.gov The simulation predicts the binding energy (docking score) and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. mgesjournals.com

Table 4: Illustrative Molecular Docking Parameters for this compound Note: This table is illustrative of the data generated from a molecular docking study. Specific targets and results for this compound are not available in the cited literature.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| e.g., Cyclin-Dependent Kinase 2 | e.g., 1HCK | Data not available | Data not available | e.g., Hydrogen Bond, Pi-Alkyl |

| e.g., DNA Gyrase Subunit B | e.g., 5L3J | Data not available | Data not available | e.g., Hydrogen Bond, Hydrophobic |

| e.g., Phosphodiesterase-5 | e.g., 1XOS | Data not available | Data not available | e.g., Hydrogen Bond, Pi-Stacking |

Prediction of Binding Modes and Affinities with Specific Protein Targets (e.g., CDK2, EGFR, GFAT, Hsp90)

Molecular docking and other computational techniques are employed to predict how this compound might bind to the active sites of various protein targets. While direct studies on this specific compound are limited, extensive research on analogous aminothiazole and aminopyridine scaffolds provides a strong basis for predicting its binding behavior.

Cyclin-Dependent Kinase 2 (CDK2): Derivatives of aminothiazole and aminopyrimidine are well-documented inhibitors of CDK2, a key regulator of the cell cycle. nih.govaudreyli.comresearchgate.netnih.gov Computational models predict that the 2-aminopyridine (B139424) moiety of the compound would form critical hydrogen bonds within the ATP binding site of CDK2. Specifically, it is anticipated to form a pair of reciprocal hydrogen bonds with the hinge region residue Leu83, where the exocyclic amino group acts as a donor to the carbonyl oxygen of Leu83, and the pyridine nitrogen (N1) accepts a hydrogen bond from the backbone NH of the same residue. audreyli.comresearchgate.net This interaction pattern is a hallmark of many potent CDK inhibitors and is crucial for anchoring the ligand in the active site. researchgate.net

Epidermal Growth Factor Receptor (EGFR): The EGFR family of tyrosine kinases is another important target in cancer therapy. Computational studies on similar 2-aminopyridine derivatives have been used to design potent EGFR inhibitors, including those effective against resistant mutations like T790M. nih.gov Docking studies suggest that the 2-aminopyridine core can serve as a scaffold, positioning other parts of the molecule to interact with key residues in the EGFR kinase domain. The thiazole ring could engage in hydrophobic or π-stacking interactions within the pocket. nih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of many oncogenic proteins. A pharmacophore model developed for a series of aminothiazole-related Hsp90 inhibitors identified key features necessary for binding: one hydrogen bond acceptor, one hydrogen bond donor, and three hydrophobic groups. nih.gov It is predicted that the this compound structure could fit this model. The aminopyridine portion can satisfy the hydrogen bond donor and acceptor requirements, while the thiazole and pyridine rings can participate in hydrophobic interactions within the ATP-binding pocket of Hsp90. nih.gov

Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT): There is currently limited specific computational data available in the public domain regarding the binding of this compound or its close analogs to GFAT.

| Protein Target | Predicted Binding Interactions | Key Interacting Residues (from Analogs) | Reference |

|---|---|---|---|

| CDK2 | Hydrogen bonding via aminopyridine scaffold; Hydrophobic interactions. | Leu83 (Hinge Region) | audreyli.com, researchgate.net, nih.gov |

| EGFR | Hydrogen bonding; π-cation interactions; Hydrophobic interactions. | T790, L858 (in mutants) | nih.gov |

| Hsp90 | Fits pharmacophore model: 1 H-bond acceptor, 1 H-bond donor, 3 hydrophobic regions. | Not specified | nih.gov |

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability and specificity of the ligand-protein complex are determined by a network of intermolecular interactions. For this compound, the key interactions driving its binding to kinase targets can be elucidated from computational models of its structural analogs.

Hydrogen Bonding: Hydrogen bonds are the most critical directional interactions for anchoring aminothiazole and aminopyridine inhibitors within kinase active sites. In CDK2, the interaction with the backbone of Leu83 in the hinge region is a conserved feature. audreyli.comresearchgate.net The nitrogen atoms of the pyridine ring and the exocyclic amino group are primary sites for forming these crucial hydrogen bonds. researchgate.net In some complexes, water-mediated hydrogen bonds have also been observed, further stabilizing the ligand's position. nih.gov

Hydrophobic Interactions and π-Stacking: The aromatic pyridine and thiazole rings are central to forming non-polar interactions. The thiazole ring, in particular, can fit into hydrophobic pockets and form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. nih.gov For example, in studies of c-Met inhibitors, a thiazole ring was shown to form a π–π interaction with a methionine residue (Met1160). nih.gov These interactions are vital for achieving high binding affinity and selectivity.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues (Examples from Analogs) | Significance |

|---|---|---|---|

| Hydrogen Bonding | 2-Amino group, Pyridine ring nitrogen | Leu83 (CDK2), Asp1164 (c-Met) | Anchors the ligand in the ATP binding site. audreyli.comnih.gov |

| Hydrophobic Interactions | Thiazole ring, Pyridine ring | Val, Tyr, Phe, Ala, Leu residues | Contributes to binding affinity and fills lipophilic pockets. nih.govmdpi.com |

| π-π Stacking / π-Cation | Thiazole ring, Pyridine ring | Met1160 (c-Met), Lys106 (Aurora B) | Orients the ligand and enhances binding stability. nih.govnih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Protein Complexes

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations are crucial for assessing the stability of the predicted binding mode and understanding the flexibility of both the ligand and the protein.

For related EGFR inhibitors, MD simulations have been used to confirm that the most active compounds maintain a stable binding orientation within the kinase domain. nih.gov Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex does not undergo significant, destabilizing conformational changes. Furthermore, MD can validate the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation, lending confidence to the proposed binding model. nih.gov Applying MD simulations to the this compound-protein complexes would be a critical step in validating docking predictions and evaluating the dynamic stability of the interactions.

Thermodynamic Studies of Molecular Interactions and Chemical Reactions

Thermodynamic parameters provide quantitative insight into the stability and reactivity of a molecule. Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and energetics of molecules like this compound.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net

Studies on similar heterocyclic systems have used DFT to calculate global descriptor parameters that quantify molecular reactivity. nih.govnih.gov These calculations help in understanding the intrinsic electronic properties that govern the compound's ability to participate in the intermolecular interactions necessary for biological activity.

| Theoretical Method | Calculated Property | Significance | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | researchgate.net, nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) regions, predicting sites for intermolecular interactions. | researchgate.net |

| DFT | Global Reactivity Descriptors (Hardness, Softness) | Quantifies the molecule's resistance to change in its electron distribution. | nih.gov, nih.gov |

Mechanistic Investigations of Biological Activity of 2 Amino 6 5 Thiazolyl Pyridine Derivatives in Vitro Studies

Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines

Derivatives of 2-amino-6-(5-thiazolyl)pyridine have demonstrated notable anti-proliferative and cytotoxic effects across various human cancer cell lines. These activities are often attributed to their ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation, including enzymatic activity, cell cycle progression, and the induction of apoptosis.

Enzyme Inhibition Studies

The inhibition of key enzymes involved in cell signaling and proliferation is a primary mechanism by which these compounds exhibit their anticancer properties.

Cyclin-Dependent Kinase 2 (CDK2): Virtual screening has identified 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderate inhibitors of CDK2, a key regulator of the cell cycle. acs.org This initial finding spurred the development of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, many of which exhibit potent ATP-antagonistic inhibition of CDK2 with very low nanomolar Kᵢ values. acs.org Further research led to the synthesis of novel pyridine (B92270), pyrazolopyridine, and furopyridine derivatives, with compounds like 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile showing strong inhibitory activity against CDK2/cyclin A2, with an IC₅₀ value of 0.24 µM, which is more potent than the reference drug roscovitine (B1683857) (IC₅₀ 0.394 μM). nih.gov Similarly, new pyrazolo[3,4-d]pyrimidinone derivatives have been developed as CDK2 inhibitors, with some compounds showing submicromolar IC₅₀ values. mdpi.com Pyridine-2,3-dihydrothiazole hybrids have also been identified as dual inhibitors of CDK2 and GSK3β. rsc.org

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overexpression of EGFR is a hallmark of many cancers. bohrium.com Amino thiazole (B1198619) derivatives are recognized for their potential as EGFR inhibitors. nih.gov Novel thiazolyl-pyrazoline derivatives have been synthesized and shown to have potent nanomolar inhibitory activity against EGFR kinase. nih.gov For example, certain thiazolyl-pyrazolines demonstrated IC₅₀ values ranging from 83 to 305 nM against EGFR. nih.gov Additionally, 6-thiazolylquinazolines have been identified as potent inhibitors of both EGFR and ErbB-2 (HER2) tyrosine kinase activity, with IC₅₀ values in the nanomolar range. lookchem.com Thiazolyl-pyrazoline derivatives have also been explored as dual EGFR and VEGFR-2 inhibitors, with some compounds showing potent activity against both kinases. escholarship.org

Glucosamine-Fructose-6-Phosphate Amidotransferase (GFAT): In silico studies have suggested that certain pyridine derivatives exhibit a moderate-to-good pattern of affinity for GlcN-6-P synthase, an enzyme involved in hexosamine biosynthesis, which supports their observed antimicrobial activities and suggests a potential, though less explored, anticancer mechanism. nih.gov

Heat-Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone crucial for the stability of numerous oncoproteins, making it an attractive target for cancer therapy. mdpi.com Thieno[2,3-c]pyridine derivatives have been synthesized and evaluated as Hsp90 inhibitors. One such derivative, a thiomorpholine-substituted compound (6i), showed significant inhibition against various cancer cell lines and exhibited hydrogen bonding interactions with active-site amino acids of Hsp90. mdpi.com While direct studies on this compound are limited, related aminopyrazole-substituted resorcylate amides have been developed as potent and fungal-selective Hsp90 inhibitors, highlighting the potential of similar scaffolds to target this chaperone. nih.gov

Interactive Table: Enzyme Inhibition by this compound and Related Derivatives

| Compound Class | Target Enzyme | Key Findings (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2 | Low nM Kᵢ values | acs.org |

| 2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2 | IC₅₀ = 0.24 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidinone derivative (4a) | CDK2 | IC₅₀ = 0.21 µM | mdpi.com |

| Thiazolyl-pyrazoline derivative (7g) | EGFR | IC₅₀ = 262 nM | nih.gov |

| Thiazolyl-pyrazoline derivative (7m) | EGFR | IC₅₀ = 305 nM | nih.gov |

| 6-Thiazolylquinazoline | EGFR/ErbB-2 | nM IC₅₀ values | lookchem.com |

| Thiazolyl-pyrazoline derivative (10d) | EGFR | IC₅₀ = 32.5 nM | escholarship.org |

| Thiazolyl-pyrazoline derivative (10d) | VEGFR-2 | IC₅₀ = 43.0 nM | escholarship.org |

| Thieno[2,3-c]pyridine derivative (6i) | Hsp90 | Significant % inhibition | mdpi.com |

Cell Cycle Modulation and Arrest Mechanisms

Interference with the cell cycle is a hallmark of many effective anticancer agents. Derivatives of the 2-aminothiazole (B372263) and aminopyridine scaffolds have been shown to induce cell cycle arrest, often as a downstream consequence of enzyme inhibition.

One of the key mechanisms is the inhibition of tubulin polymerization . Tubulin inhibitors disrupt the formation of microtubules, which are essential for mitotic spindle formation, thereby arresting cells in the G2/M phase of the cell cycle. nih.gov Thiazole-naphthalene derivatives and thiazol-5(4H)-ones have been designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govresearchgate.net For instance, a thiazol-5(4H)-one derivative, compound 5a , was found to be a potent tubulin polymerization inhibitor with an IC₅₀ value of 9.52 nM and was shown to arrest cell cycle growth at the G2/M phase. nih.gov Similarly, a valine prodrug of a 2-aminothiazole derivative significantly induced cell cycle arrest at the G2/M phase in HL60 cells through its inhibitory activity on tubulin polymerization. nih.gov

Other derivatives induce arrest at different phases. A 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative (H1 ) caused cell cycle blockage at the G1 phase in HeLa cells. nih.gov Pyrazolo[3,4-b]pyridine derivatives have also been shown to induce cell cycle arrest; compound 9a caused S phase arrest in HeLa cells, while compound 14g led to G2/M arrest in MCF-7 cells and S phase arrest in HCT-116 cells. mdpi.com

Apoptosis Induction Pathways and Cellular Responses

Inducing apoptosis, or programmed cell death, is a critical goal of cancer therapy. Various 2-aminothiazole and pyridine derivatives have been shown to trigger this process through multiple pathways.

A common mechanism involves the modulation of the Bcl-2 family of proteins. For example, a 2-aminothiazole derivative (TH-39 ) was found to induce apoptosis in K562 leukemia cells, which was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov Similarly, a chalcone (B49325) derivative was reported to induce apoptosis in K562 cells by decreasing the level of Bcl-2 protein. researchgate.net

The induction of apoptosis is often confirmed by observing morphological changes and using staining techniques like acridine (B1665455) orange/ethidium bromide (AO/EB) double staining. nih.gov For instance, a N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivative was shown to cause apoptosis induction in HeLa cells. nih.gov Furthermore, some derivatives can induce significant levels of both early and late apoptosis. A pyrazolo[3,4-b]pyridine derivative (9a ) induced significant apoptosis in HeLa cells, while another (14g ) triggered apoptosis in both MCF7 and HCT-116 cancer cell lines. mdpi.com

Modulation of Cellular Redox Imbalance and Oxidative Stress

Cancer cells often exhibit a state of increased oxidative stress, which can be exploited for therapeutic purposes. Some 2-aminothiazole derivatives have been shown to further modulate the cellular redox balance to induce cytotoxicity.

One study found that the 2-aminothiazole derivative TH-39 increased the accumulation of reactive oxygen species (ROS) and diminished the mitochondrial membrane potential in K562 cells. nih.gov This suggests that the compound may induce apoptosis through a ROS-mitochondrial pathway. nih.gov In another line of research, amino acid conjugates of 2-aminothiazole and 2-aminopyridine (B139424) were first screened for their antioxidant potential, with the most active compounds then evaluated for anticancer activity. nih.gov This dual approach highlights the complex role of redox modulation, where compounds can act as antioxidants in some contexts while promoting cytotoxic oxidative stress in cancer cells. The compound S3c , a 2-aminothiazole derivative, proved to be the most active in both parent and cisplatin-resistant ovarian cancer cell lines, with IC₅₀ values of 15.57 µM and 11.52 µM, respectively, suggesting its potential to overcome drug resistance. nih.gov

Antimicrobial Mechanisms against Bacterial and Fungal Strains

The structural versatility of the this compound core is also evident in its broad-spectrum antimicrobial activity. Derivatives have been developed that show efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Activity Against Specific Pathogens

Research has demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, including several clinically significant and drug-resistant strains.

Staphylococcus aureus : Thiazolyl-thiourea derivatives containing halogen substitutions have shown promising efficacy against staphylococcal species, with MIC values ranging from 4 to 16 μg/mL for S. aureus and S. epidermidis. nih.gov Piperazinyl derivatives of 2-aminothiazole have also been effective against methicillin-resistant S. aureus (MRSA) with an MIC of 4 μg/mL. nih.gov Furthermore, novel thiazole derivatives bearing β-amino acid and aromatic moieties demonstrated potent bactericidal activity against S. aureus, including strains with defined resistance mechanisms, with MIC values as low as 1–2 µg/mL. nih.gov

Escherichia coli : Piperazinyl derivatives of 2-aminothiazole were also active against E. coli, with a reported MIC value of 8 μg/mL. nih.gov In a separate study, 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazol-3-yl)pyridine derivatives were synthesized, and preliminary results indicated that some compounds exhibited very promising activity against E. coli. researchgate.net

Pseudomonas aeruginosa : The piperazinyl derivative 121d was effective in inhibiting P. aeruginosa at low concentrations. nih.gov Additionally, certain 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazol-3-yl)pyridine derivatives showed promising activity against this pathogen. researchgate.net

Mycobacterium tuberculosis : The 2-aminothiazole series has been identified as having significant activity against M. tuberculosis, the causative agent of tuberculosis. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that a 2-pyridyl moiety at the C-4 position is crucial for activity, while the C-2 position can tolerate various lipophilic substitutions. nih.gov Some analogs achieved sub-micromolar minimum inhibitory concentrations (MICs) and were shown to be rapidly bactericidal against replicating M. tuberculosis. nih.govnih.gov

Bacillus subtilis : A series of 2-amino-5-substituted pyridine derivatives were evaluated for antimicrobial activity, with one compound (2c ) showing high activity against Gram-positive bacteria, including B. subtilis, with an MIC of 0.039 µg·mL⁻¹. researchgate.net

Interactive Table: Antibacterial Activity of this compound and Related Derivatives

| Compound Class | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole derivative with β-amino acid | Staphylococcus aureus | 1–2 µg/mL | nih.gov |

| Piperazinyl 2-aminothiazole | Staphylococcus aureus (MRSA) | 4 µg/mL | nih.gov |

| Piperazinyl 2-aminothiazole | Escherichia coli | 8 µg/mL | nih.gov |

| Piperazinyl 2-aminothiazole (121d) | Pseudomonas aeruginosa | Low concentrations | nih.gov |

| 2,6-bis(...thiadiazol-3-yl)pyridine | Escherichia coli | Promising activity | researchgate.net |

| 2,6-bis(...thiadiazol-3-yl)pyridine | Pseudomonas aeruginosa | Promising activity | researchgate.net |

| 2-Aminothiazole analog | Mycobacterium tuberculosis | Sub-micromolar MIC | nih.govnih.gov |

| 2-Amino-5-substituted pyridine (2c) | Bacillus subtilis | 0.039 µg·mL⁻¹ | researchgate.net |

Antifungal Activity Against Specific Strains (e.g., Candida albicans, Candida krusei, Aspergillus species)

Derivatives of this compound have demonstrated notable antifungal properties, particularly against various Candida species, which are common culprits in opportunistic fungal infections. The structural framework of these compounds allows for modifications that can enhance their potency and spectrum of activity.

Research into trisubstituted 2-amino-4,5-diarylthiazole derivatives has revealed promising activity against Candida albicans. nih.gov In one study, a series of these compounds were synthesized and screened against five strains of C. albicans, including both fluconazole-sensitive and resistant strains. nih.gov Among the synthesized compounds, 4a8 was identified as having moderate activity. Subsequent demethylation of 4a8 to yield 5a8 resulted in a significant boost in antifungal efficacy, with a minimum inhibitory concentration (MIC80) of 9 µM, which is comparable to the widely used antifungal drug fluconazole (B54011). nih.gov This enhancement in activity is possibly due to the increased solubility from the two hydroxyl groups in 5a8 . nih.gov The study also highlighted the importance of the aryl substituent at the C2 position of the thiazole ring, with a 4-methylphenyl group showing the best activity. nih.gov

**Table 1: Antifungal Activity of 2-Amino-4,5-diarylthiazole Derivatives against *Candida albicans***

| Compound | Modification | Target Strain(s) | MIC₈₀ (µM) | Reference |

|---|---|---|---|---|

| 4a8 | Parent compound | C. albicans (sensitive & resistant) | Moderate Activity | nih.gov |

| 5a8 | Demethylated derivative of 4a8 | C. albicans (sensitive & resistant) | 9 | nih.gov |

| Fluconazole | Control | C. albicans | Similar to 5a8 | nih.gov |

Further investigations into the mechanism of action suggest that these compounds may target essential fungal enzymes. Molecular docking studies with the most active compound, 5a8 , pointed towards potential interactions with several key proteins in C. albicans, including glutamine-fructose-6-phosphoamidotransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov The inhibition of these targets can disrupt critical cellular processes, such as cell wall synthesis and stress response, ultimately leading to fungal cell death. nih.gov

Other studies have also explored the antifungal potential of thiazole derivatives. For instance, novel thiazole derivatives with hydrazone groups have shown that the thiazole ring is crucial for their antifungal effectiveness against various fungi, including C. albicans. nih.gov Similarly, pyridine-thiazole hydrazide compounds have exhibited antifungal activity comparable to fluconazole and nystatin (B1677061) against several fungal species. nih.gov In another study, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong activity against both reference and clinical isolates of Candida spp., with MIC values often lower than 10 µg/mL. nih.govscilit.com The high lipophilicity of these derivatives was correlated with their potent antifungal activity. nih.gov

While much of the focus has been on Candida species, the broad-spectrum potential of these compounds warrants further investigation against other clinically relevant fungi like Aspergillus species. The structural versatility of the this compound scaffold provides a promising foundation for the development of new and more effective antifungal agents.

Antiviral Mechanisms and Target Interactions (e.g., HIV-1 Reverse Transcriptase, Herpes Simplex Virus)

The this compound scaffold and its derivatives have been investigated for their potential as antiviral agents, with a particular focus on inhibiting key viral enzymes like HIV-1 reverse transcriptase (RT) and helicase-primase complexes of herpes simplex virus (HSV).

In the context of anti-HSV agents, a 2-amino thiazole compound, T157602 , was identified as a specific and reversible inhibitor of the HSV DNA helicase-primase complex (UL5-UL8-UL52). nih.govnih.gov This complex is essential for viral DNA replication. T157602 was found to inhibit the helicase activity of this complex with an IC₅₀ of 5 µM and the primase activity with an IC₅₀ of 20 µM. nih.govnih.gov The compound demonstrated a significant antiviral effect, completely preventing plaque formation at concentrations of 25 to 50 µM, while showing no obvious cytotoxicity at concentrations exceeding 100 µM. nih.gov Genetic and biochemical analyses confirmed that the target of T157602 is the UL5 helicase protein. nih.gov

Furthermore, research into 1,2,4-triazolo[1,5-a]pyrimidines, which can be considered related structures, has identified inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. nih.gov This represents an alternative target for anti-HIV drug development. Although the evaluated compounds did not show antiviral activity in cell culture, the study provided valuable insights for future optimization. nih.gov

Table 2: Antiviral Activity of this compound and Related Derivatives

| Compound/Derivative Class | Virus | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| T157602 (2-amino thiazole) | Herpes Simplex Virus (HSV) | UL5-UL8-UL52 Helicase-Primase | 5 µM (helicase), 20 µM (primase) | nih.govnih.gov |

| 3-aminoimidazo[1,2-a]pyridine scaffold | HIV-1 | Reverse Transcriptase (NNRTI) | Active inhibitor identified | dntb.gov.ua |

| 3-[N-(phthalimidomethyl)amino]-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 | Reverse Transcriptase (NNRTI) | 30 nM | nih.gov |

| 1,2,4-triazolo[1,5-a]pyrimidine derivatives | HIV-1 | RNase H | Low micromolar range | nih.gov |

The research into the antiviral properties of this compound derivatives is ongoing. The ability of these compounds to target different viral enzymes underscores their potential as broad-spectrum antiviral agents. Further structure-activity relationship (SAR) studies are crucial to optimize their potency, selectivity, and pharmacokinetic profiles.

Other Investigated Biological Activities (Mechanistic Focus)

Beyond their antimicrobial properties, derivatives of the this compound scaffold have been explored for a range of other biological activities, demonstrating their versatility as a pharmacophore.

Anti-inflammatory Pathways

Several studies have highlighted the anti-inflammatory potential of 2-aminothiazole derivatives. nih.gov The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov For instance, novel thiazolo[4,5-b]pyridin-2-ones have been synthesized and evaluated for their anti-inflammatory action, with some compounds showing greater potency than the standard drug Ibuprofen in a carrageenan-induced rat paw edema model. researchgate.net

Molecular docking studies have supported the COX-inhibitory action of some pyridine- and thiazole-based hydrazides. nih.gov These compounds are thought to interact with the active site of COX enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation. The anti-inflammatory activity of these derivatives is often evaluated using in vitro methods like the denaturation of bovine serum albumin. nih.gov

Anticonvulsant Mechanisms

The 2-aminothiazole core is also present in compounds investigated for their anticonvulsant properties. The mechanisms underlying this activity are varied and can involve modulation of different neurotransmitter systems and ion channels. One notable example is 2-Amino-6-trifluoromethoxy benzothiazole (B30560) (PK 26124) , which has shown efficacy in preventing seizures in various animal models. nih.gov Its mechanism is thought to involve the antagonism of excitatory amino acid neurotransmission. nih.gov

Other thiazole derivatives have also been synthesized and screened for their anticonvulsant activity. For example, various N-(5-chloro-6-substituted-benzothiazol-2-yl)-N′-(substituted phenyl)- nih.govnih.govnih.govthiadiazole-2,5-diamines have demonstrated protection against seizures induced by maximal electroshock and pentylenetetrazole (PTZ). nih.gov Similarly, newly synthesized 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives showed promising anticonvulsant activity in both maximal electroshock and PTZ models. researchgate.net The anticonvulsant properties of some thiazolidinone derivatives have been linked to the inhibition of the cyclooxygenase pathway of the arachidonic acid cascade, suggesting a link between anti-inflammatory and anticonvulsant effects. mdpi.com

Antidiabetic Targets and Glucose Metabolism Modulation

Pyridine derivatives have been a subject of interest for the development of novel anti-diabetic agents. jchemrev.com The mechanisms of action often involve the inhibition of key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, or the modulation of other targets like glucokinase and fructose-1,6-bisphosphatase. jchemrev.comnih.gov

For example, a new series of 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and showed inhibitory activity against α-glucosidase. nih.gov Inhibition of this enzyme slows down the digestion and absorption of carbohydrates, thereby helping to manage blood glucose levels. Similarly, pyrazolobenzothiazine derivatives have been shown to be potent inhibitors of both α-glucosidase and α-amylase. nih.gov

Antioxidation Pathways and Free Radical Scavenging

The 2-aminothiazole scaffold has been incorporated into molecules with significant antioxidant properties. nih.gov These compounds can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in a variety of diseases. The antioxidant potential of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

For example, the derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has demonstrated significant antioxidant potential by scavenging free radicals. nih.gov This compound was also found to be an effective radioprotector against radiation-induced damage in the liver and myocardium of mice, likely due to its antioxidant capabilities. nih.gov

Table 3: Other Investigated Biological Activities of this compound Derivatives

| Biological Activity | Proposed Mechanism/Target | Example Compound/Derivative Class | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of COX and 5-LOX | Thiazolo[4,5-b]pyridin-2-ones, Pyridine- and thiazole-based hydrazides | nih.govresearchgate.netnih.gov |

| Anticonvulsant | Antagonism of excitatory amino acid neurotransmission, Inhibition of COX pathway | 2-Amino-6-trifluoromethoxy benzothiazole, Thiadiazole and Thiazolidinone derivatives | nih.govnih.govresearchgate.netmdpi.com |

| Antidiabetic | Inhibition of α-glucosidase and α-amylase | 6-amino-pyrido[2,3-d]pyrimidine-2,4-diones, Pyrazolobenzothiazine derivatives | nih.govnih.gov |

| Antioxidant | Free radical scavenging | 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | nih.gov |

Enzyme Inhibition Studies beyond Antiproliferative Targets (e.g., Urease Inhibition)

While the antiproliferative effects of many heterocyclic compounds are well-documented, the 2-aminothiazole scaffold also presents potential for enzyme inhibition in other therapeutic areas. One such area is the inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov Urease is a significant virulence factor in several human pathogens, including Helicobacter pylori, the primary cause of gastric ulcers. nih.govnih.govresearchgate.net

Although direct studies on the urease inhibition of this compound are not extensively reported, research on structurally related thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives provides strong evidence for the potential of this compound class as urease inhibitors. nih.govnih.govnih.govresearchgate.net For instance, a series of hydrazine-clubbed 1,3-thiazoles displayed potent in vitro urease inhibitory activity, with many compounds exhibiting significantly lower half-maximal inhibitory concentration (IC50) values than the standard inhibitor, thiourea (B124793). nih.gov

The proposed mechanism for urease inhibition by these heterocyclic compounds often involves their interaction with the nickel ions in the enzyme's active site. nih.gov The sulfur and nitrogen atoms present in the thiazole ring can act as chelation points for the metal ions, thereby inactivating the enzyme.

Kinetic studies on related imidazo[2,1-b]thiazole derivatives have shown them to be competitive inhibitors of urease. nih.govresearchgate.net This suggests that they bind to the active site of the enzyme, preventing the substrate (urea) from binding.

The following table presents the urease inhibitory activity of some representative thiazole and imidazothiazole derivatives from in vitro studies.

| Compound Class | Representative Compound Example | IC50 (µM) | Standard Inhibitor (Thiourea) IC50 (µM) |

| Hydrazine clubbed 1,3-thiazoles | Compound 5a | 0.44 ± 0.01 | 0.49 ± 0.01 |

| Imidazo[2,1-b]thiazole sulfonates | Compound 2c | 2.94 ± 0.05 | 22.3 ± 0.031 |

| Imidazo[2,1-b]thiazole sulfonates | Compound 1d | 3.09 ± 0.07 | 22.3 ± 0.031 |

IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

These findings underscore the potential of the 2-aminothiazole scaffold, including derivatives like this compound, as a versatile platform for developing inhibitors of various enzymes beyond those traditionally associated with cancer therapy.

Structure Activity Relationship Sar Studies of 2 Amino 6 5 Thiazolyl Pyridine and Its Analogs

Correlating Substituent Effects with Biological Efficacy

The biological efficacy of 2-amino-6-(5-thiazolyl)pyridine derivatives can be significantly altered by introducing various substituents to the core structure. These modifications can affect the compound's potency, selectivity, and pharmacokinetic properties.

Impact of Substitutions on the Pyridine (B92270) Ring System

Modifications to the pyridine ring of this compound analogs have been shown to have a substantial impact on their biological activity.

Anticancer Activity : In the context of anticancer research, the introduction of an electron-withdrawing group, such as a chlorine atom, at the 4-position of the pyridine ring has been shown to enhance anti-breast cancer efficacy. nih.gov For instance, a pyridine-substituted thiazole (B1198619) hybrid with this feature demonstrated better activity than the standard drug 5-fluorouracil. nih.gov Conversely, replacing the pyridine core with a pyrazine (B50134) ring has led to a new series of antimalarial agents with potent oral activity. nih.gov However, other alterations to the pyridine core often result in a loss of antimalarial activity. nih.gov

Kinase Inhibition : For kinase inhibitors like Dasatinib, which features a 2-aminothiazole (B372263) core, substitutions on the associated pyrimidine (B1678525) ring (a pyridine analog) are crucial. researchgate.netacs.org Optimization of these substitutions has led to potent pan-Src kinase inhibitors with nanomolar to subnanomolar potencies. researchgate.netacs.org

Aurora Kinase Inhibition : In the development of Aurora kinase inhibitors, the incorporation of a substituted imidazolidone ring has been found to enhance inhibitory activity. acs.org Specifically, a molecule bearing a 2-(4-(2-hydroxybenzylidene)-5-oxo-2-phenyl-imidazolidin-1-yl) group showed promising results. acs.org

Here is a summary of the impact of pyridine ring substitutions on biological activity:

| Substitution | Position | Effect on Biological Activity | Compound Class | Reference |

|---|---|---|---|---|

| Chlorine | 4 | Enhanced anti-breast cancer efficacy | Pyridine-thiazole hybrid | nih.gov |

| Pyrazine | Core replacement | Potent oral antimalarial activity | 3,5-diaryl-2-aminopyrazine | nih.gov |

| Various | on Pyrimidine | Potent pan-Src kinase inhibition | 2-aminothiazole derivatives | researchgate.netacs.org |

| Substituted Imidazolidone | Not specified | Enhanced Aurora kinase inhibitory activity | 2-aminothiazole derivatives | acs.org |

Influence of Modifications on the Thiazole Moiety

The thiazole moiety is a versatile scaffold, and its modification plays a crucial role in determining the biological profile of this compound analogs. nih.govresearchgate.net

Antimicrobial and Anticancer Activity : The 2-aminothiazole group is a key pharmacophore in many biologically active compounds. researchgate.netnih.govajrconline.org Its presence is often essential for activity, and replacing it with isosteres like 2-aminooxazole can modulate properties such as water solubility and antimicrobial potency. mdpi.com For example, replacing the 2-aminoimidazole ring in girolline (B1194364) with a 2-aminothiazole ring resulted in more potent anticancer compounds. nih.gov However, a switch from an aminothiazole to an aminothiadiazole scaffold can lead to a loss of potency. nih.gov

Substituent Effects : The nature and position of substituents on the thiazole ring are critical.